molecular formula C6H13ClFNO B15364043 (3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride

(3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride

Cat. No.: B15364043
M. Wt: 169.62 g/mol
InChI Key: LYAJNJVCKLFPHC-UHFFFAOYSA-N
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Description

(3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride: is a fluorinated organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound consists of a fluorine atom attached to a tetrahydropyran ring, which is further connected to a methanamine group and a hydrochloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride typically involves multiple steps, starting with the fluorination of tetrahydropyran to introduce the fluorine atom at the 3-position. This is followed by the introduction of the methanamine group through amination reactions. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Fluorinated ketones or aldehydes.

  • Reduction: Alcohols.

  • Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride: has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex fluorinated molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to microbial survival.

Comparison with Similar Compounds

  • 3-Fluoropyridine

  • 3-Fluorobenzene

  • 3-Fluorotoluene

  • 3-Fluoromethamphetamine

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Properties

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

(3-fluorooxan-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c7-6(4-8)2-1-3-9-5-6;/h1-5,8H2;1H

InChI Key

LYAJNJVCKLFPHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CN)F.Cl

Origin of Product

United States

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